IDO1 Inhibitory Potency vs. Native Substrate Affinity
N-(2-fluorobenzyl)tryptophan acts as an inhibitor of recombinant human IDO1 with a reported IC50 of 500 nM [1]. In contrast, the native substrate L‑tryptophan exhibits a Michaelis constant (Km) of 28‑29 µM (28,000‑29,000 nM) for the same enzyme under similar assay conditions [2]. This quantitative difference demonstrates that the compound occupies the enzyme's active site with significantly higher apparent affinity than the substrate it is designed to block, thereby validating its utility as a tool for probing IDO1 function.
| Evidence Dimension | Enzyme Inhibition vs. Substrate Affinity |
|---|---|
| Target Compound Data | IC50 = 500 nM (IDO1) |
| Comparator Or Baseline | L-Tryptophan (Km = 28,000‑29,000 nM, IDO1) |
| Quantified Difference | ~56‑58‑fold lower concentration required for 50% enzyme saturation by the inhibitor versus substrate |
| Conditions | Recombinant human IDO1 expressed in E. coli BL21 cells; L‑tryptophan substrate (Km determined for recombinant mouse IDO1 in phosphate buffer, pH 7.4, 37°C). |
Why This Matters
This 56‑58‑fold higher apparent affinity compared to the native substrate confirms the compound's ability to outcompete tryptophan for IDO1 binding, making it a suitable tool for studying kynurenine pathway blockade in immuno-oncology.
- [1] TargetMine. Bioactivity report for ChEMBL:CHEMBL4437046: IC50 = 500 nM vs. recombinant human IDO1. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 1.13.11.52: KM Value for L-tryptophan with recombinant mouse IDO1 (28-29 µM). View Source
